molecular formula C8H16ClNO B13009540 cis-Octahydro-isoindol-5-ol hydrochloride

cis-Octahydro-isoindol-5-ol hydrochloride

Cat. No.: B13009540
M. Wt: 177.67 g/mol
InChI Key: RQZXEQGQTRITTG-GZVYQWMRSA-N
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Description

cis-Octahydro-isoindol-5-ol hydrochloride: is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . It is a derivative of isoindoline and is characterized by its unique structure, which includes a cis-configuration of the octahydro-isoindoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Octahydro-isoindol-5-ol hydrochloride typically involves the hydrogenation of isoindoline derivatives under specific conditions. The reaction is carried out in the presence of a hydrogenation catalyst, such as palladium on carbon (Pd/C), and under a hydrogen atmosphere. The reaction conditions, including temperature and pressure, are optimized to achieve the desired cis-configuration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large-scale hydrogenation reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-Octahydro-isoindol-5-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include ketones, aldehydes, fully saturated derivatives, and substituted isoindoline derivatives .

Mechanism of Action

The mechanism of action of cis-Octahydro-isoindol-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate its mechanism of action .

Comparison with Similar Compounds

    Octahydro-isoindoline: A fully saturated derivative of isoindoline.

    Isoindoline: The parent compound with a similar ring structure but without the cis-configuration.

    Hydroxyisoindoline: A hydroxylated derivative of isoindoline.

Uniqueness: cis-Octahydro-isoindol-5-ol hydrochloride is unique due to its cis-configuration and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H/t6-,7+,8?;/m0./s1

InChI Key

RQZXEQGQTRITTG-GZVYQWMRSA-N

Isomeric SMILES

C1CC(C[C@H]2[C@@H]1CNC2)O.Cl

Canonical SMILES

C1CC2CNCC2CC1O.Cl

Origin of Product

United States

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